7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Overview
Description
7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which is characterized by its ability to encapsulate ions within its ring structure, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of decylamine with a suitable diethylene glycol derivative under controlled conditions. The process generally includes:
Starting Materials: Decylamine and diethylene glycol dichloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes several types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as sodium, potassium, and calcium.
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when complexed with transition metals.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts in aqueous or organic solvents.
Substitution: Requires nucleophiles such as alkyl halides or acyl chlorides.
Redox Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Complexation: Metal-ion complexes.
Substitution: Alkylated or acylated derivatives.
Redox: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic ions.
Industry: Utilized in the development of sensors and separation processes, particularly in the extraction of specific ions from mixtures.
Mechanism of Action
The primary mechanism by which 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects is through ion encapsulation. The compound’s ring structure allows it to selectively bind to specific ions, stabilizing them within its cavity. This interaction is driven by electrostatic forces and the spatial arrangement of the donor atoms (oxygen and nitrogen) within the ring.
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another crown ether with a similar ability to complex with cations but lacks the nitrogen atoms present in 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Cryptands: These are more complex structures that can encapsulate ions more tightly due to their three-dimensional structure.
Calixarenes: Macrocyclic compounds that can also form complexes with ions but have a different structural framework.
Uniqueness
This compound is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms, which provide a versatile binding environment for a variety of ions. This makes it particularly useful in applications requiring selective ion binding and transport.
Properties
IUPAC Name |
7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66N2O4/c1-3-5-7-9-11-13-15-17-19-33-21-25-35-29-31-37-27-23-34(24-28-38-32-30-36-26-22-33)20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOJKXEIIYUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000543 | |
Record name | 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79495-97-9 | |
Record name | 1,10-Didecyl-1,10-diaza-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79495-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079495979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptofix 22 DD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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